N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
This oxalamide derivative features a central oxalamide (N,N'-disubstituted oxalic acid diamide) scaffold with two distinct substituents:
- N1-substituent: A 2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl group, incorporating two furan rings and a hydroxylated ethyl chain.
- N2-substituent: A thiophen-2-ylmethyl group, introducing sulfur-containing aromaticity.
However, its specific biological activity and toxicology remain uncharacterized in the provided evidence.
Properties
IUPAC Name |
N'-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5S/c20-15(18-9-13-3-2-8-25-13)16(21)19-11-17(22,12-5-7-23-10-12)14-4-1-6-24-14/h1-8,10,22H,9,11H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSHDIJMGIPNHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)(C3=COC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that incorporates both furan and thiophene rings, which are known for their diverse biological activities. The unique structural features of this compound suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is . It exhibits a molecular weight of approximately 366.42 g/mol. The compound features two furan rings, a hydroxyethyl group, and a thiophene moiety, which may contribute to its biological activity through various mechanisms.
Antioxidant Activity
Research has indicated that compounds containing furan and thiophene rings often exhibit significant antioxidant properties. For instance, the DPPH assay has been employed to evaluate the antioxidant potential of similar compounds. These studies have shown that derivatives with furan and thiophene structures can effectively scavenge free radicals, thereby protecting cells from oxidative stress .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored through various studies. Compounds with similar structural motifs have demonstrated activity against a range of bacteria and fungi. For example, the minimum inhibitory concentration (MIC) values for related oxalamide derivatives have been reported to be effective against pathogens like Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety and therapeutic potential of new compounds. In vitro studies on derivatives of this compound have shown low cytotoxicity levels, with CC50 values exceeding 100 μM in various cell lines such as Vero and MDCK cells . This suggests that this compound may be a promising candidate for further pharmacological exploration.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with biological targets through hydrogen bonding and π–π stacking interactions facilitated by its aromatic rings. The presence of the thiophene moiety may enhance these interactions, potentially leading to improved binding affinities for target proteins involved in disease processes .
Case Studies
- Antiviral Activity : A study investigating similar furan-containing compounds found that they exhibited inhibitory effects on viral proteases, suggesting that this compound could also possess antiviral properties .
- Antimicrobial Efficacy : In another study, derivatives were tested against clinical isolates of Pseudomonas aeruginosa, revealing promising antibacterial activity with MIC values comparable to established antibiotics .
Comparison with Similar Compounds
Key Structural Features
The compound’s uniqueness lies in its furan-thiophene hybrid system and hydroxyethyl linker , distinguishing it from other oxalamides. Below is a comparative analysis with structurally related compounds (Table 1):
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Substituent-Driven Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
